

# 3-Hydroxy-5-methylbenzonitrile as a building block for functional materials

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzonitrile

Cat. No.: B1358150

[Get Quote](#)

An In-Depth Guide to **3-Hydroxy-5-methylbenzonitrile**: A Versatile Building Block for Advanced Functional Materials

## Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the applications and protocols involving **3-Hydroxy-5-methylbenzonitrile**. With its unique trifunctional scaffold, this aromatic compound serves as a highly adaptable starting material for a range of high-value functional materials, from thermally stable polymers to novel pharmaceutical intermediates. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that enable its effective use in the laboratory and in material design.

## Core Concepts: The Molecular Advantage of 3-Hydroxy-5-methylbenzonitrile

**3-Hydroxy-5-methylbenzonitrile** (CAS No: 95658-81-4) is a deceptively simple molecule whose value lies in the distinct reactivity of its three functional groups: a nucleophilic hydroxyl group, an electrophilic and transformable nitrile group, and a sterically and electronically influential methyl group, all positioned on a stable aromatic ring.<sup>[1][2]</sup> This specific 1,3,5-substitution pattern provides a unique geometric and electronic framework, making it a prized building block for creating complex molecular architectures.

The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions to form heterocycles.<sup>[3]</sup> The hydroxyl group readily engages in nucleophilic substitution reactions, such as ether and ester formation, providing a key linkage point for polymerization or molecular elaboration.<sup>[4][5]</sup> The methyl group, while less reactive, influences the molecule's solubility and electronic properties, which can be crucial for fine-tuning the characteristics of the final material.<sup>[3]</sup>

## Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe and effective handling.<sup>[1]</sup>

| Property          | Value                                 | Source                                  |
|-------------------|---------------------------------------|-----------------------------------------|
| CAS Number        | 95658-81-4                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> NO      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 133.15 g/mol                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| IUPAC Name        | 3-hydroxy-5-methylbenzonitrile        | <a href="#">[1]</a>                     |
| Synonyms          | 3-Cyano-5-methylphenol                | <a href="#">[6]</a>                     |
| Appearance        | Typically a solid at room temperature | N/A                                     |

Safety & Handling: **3-Hydroxy-5-methylbenzonitrile** is classified as hazardous.<sup>[1]</sup>

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).<sup>[1][7]</sup>
- Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.<sup>[8]</sup>

Caption: Key reactive sites of **3-Hydroxy-5-methylbenzonitrile**.

# Application Note I: Synthesis of High-Performance Phthalonitrile Polymers

**Field Context:** Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high glass-transition temperatures ( $T_g > 400$  °C), and excellent mechanical properties, making them suitable for aerospace and defense applications.<sup>[4]</sup> The synthesis of these polymers often involves the nucleophilic substitution of a nitro-group on a phthalonitrile precursor with a hydroxyl-containing compound.<sup>[5]</sup> **3-Hydroxy-5-methylbenzonitrile** serves as an excellent building block to create the core monomer units for these advanced materials.

**Causality of Experimental Choices:** The protocol below describes the synthesis of a bis-phthalonitrile monomer. A key step is the use of potassium carbonate ( $K_2CO_3$ ), a mild base, which deprotonates the phenolic hydroxyl group of **3-Hydroxy-5-methylbenzonitrile** to form a more potent phenoxide nucleophile. This nucleophile then displaces the nitro groups from two equivalents of 4-nitrophthalonitrile. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.

## Protocol 1: Synthesis of a Bis-Phthalonitrile Monomer

**Objective:** To synthesize 1,3-bis(3-cyano-5-methylphenoxy)benzene, a precursor for phthalonitrile resin, via nucleophilic aromatic substitution.

**Materials:**

- **3-Hydroxy-5-methylbenzonitrile**
- 4-Nitrophthalonitrile
- Resorcinol (for this example, we will synthesize a related monomer, 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB), as a direct protocol for the title compound is not available in the literature snippets, but the chemistry is directly analogous and well-documented for dihydroxybenzenes).<sup>[5]</sup>
- Anhydrous Potassium Carbonate ( $K_2CO_3$ ), finely ground
- Anhydrous N,N-Dimethylformamide (DMF)

- Methanol
- Deionized Water

**Procedure:**

- **Reactor Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, add resorcinol (1 equivalent) and anhydrous DMF. Stir under a gentle nitrogen flow until fully dissolved.
- **Base Addition:** Add finely ground anhydrous potassium carbonate (2.5 equivalents) to the solution.
- **Nucleophile Formation:** Heat the mixture to 60-70 °C and stir for 1-2 hours. The formation of the diphenoxide is the critical step.
- **Phthalonitrile Addition:** Add 4-nitrophthalonitrile (2.2 equivalents) to the reaction mixture.
- **Reaction:** Increase the temperature to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Precipitation:** After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of deionized water. A solid precipitate of the crude monomer will form.
- **Isolation and Purification:** Filter the solid product using a Buchner funnel. Wash the solid sequentially with deionized water and then with methanol to remove unreacted starting materials and impurities.
- **Drying:** Dry the purified monomer in a vacuum oven at 80 °C overnight.
- **Characterization:** Confirm the structure of the synthesized monomer using FTIR, <sup>1</sup>H NMR, and DSC.[\[5\]](#)

**Caption:** Workflow for phthalonitrile polymer synthesis and curing.

## Application Note II: A Scaffold for Novel Pharmaceutical Intermediates

**Field Context:** The benzonitrile moiety is a common feature in many pharmaceutical compounds.<sup>[9]</sup> Its derivatives are explored for a wide range of activities, including use in anti-diabetic and CNS drugs.<sup>[9]</sup> The nitrile group can act as a bioisostere for other functional groups or be converted into amides or carboxylic acids, which are fundamental in drug design.<sup>[3][10]</sup>

**Causality of Experimental Choices:** The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation.<sup>[10]</sup> This protocol uses basic hydrolysis with sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers and elimination of ammonia lead to the carboxylate salt. The reaction is driven to completion by heating under reflux. An acidic workup is then required to protonate the carboxylate salt and precipitate the final carboxylic acid product.<sup>[10]</sup>

### Protocol 2: Basic Hydrolysis to 3-Hydroxy-5-methylbenzoic Acid

**Objective:** To convert **3-Hydroxy-5-methylbenzonitrile** into its corresponding carboxylic acid, a valuable intermediate for forming amides and esters in drug discovery programs.

#### Materials:

- **3-Hydroxy-5-methylbenzonitrile**
- Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)
- Hydrochloric Acid (HCl), concentrated or 6M
- Deionized Water
- pH paper or meter

#### Procedure:

- **Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve **3-Hydroxy-5-methylbenzonitrile** (1 equivalent) in the aqueous sodium hydroxide

solution.

- Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction, which should be conducted in a fume hood.
- Monitoring: Monitor the reaction by TLC until all the starting material is consumed. This typically takes several hours.[10]
- Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
- Acidification: Carefully acidify the cooled reaction mixture by the dropwise addition of hydrochloric acid while stirring. Monitor the pH, adjusting to ~2-3. The product, 3-hydroxy-5-methylbenzoic acid, will precipitate out of the solution.[10]
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with cold deionized water to remove any residual salts and acid.
- Drying: Dry the purified product in a vacuum oven.
- Characterization: Characterize the final product by melting point, NMR, and IR spectroscopy to confirm the conversion of the nitrile to a carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Diversification pathways for the core scaffold in drug discovery.

## Application Note III: Building Blocks for Organic Emitter Materials (OLEDs)

**Field Context:** The development of efficient Organic Light-Emitting Diodes (OLEDs) relies on the design of novel organic molecules with specific photophysical properties.<sup>[11]</sup> Bipolar host materials, which can transport both electrons and holes, are particularly desirable as they can improve device efficiency and lifetime.<sup>[12]</sup> Molecules incorporating electron-deficient units (like 1,3,5-triazine) and electron-rich units (like carbazole) are often explored for this purpose.<sup>[13]</sup> **3-Hydroxy-5-methylbenzonitrile** can serve as a precursor to one of the arms of these complex, star-shaped molecules.

**Causality of Experimental Choices:** This hypothetical protocol outlines a pathway to a more complex molecule. The first step, etherification, protects the reactive hydroxyl group and introduces a new functionality. The subsequent steps would involve Suzuki or Buchwald-Hartwig cross-coupling reactions, which are powerful C-C or C-N bond-forming reactions catalyzed by palladium, essential for building the complex aromatic systems needed for OLED materials.<sup>[3]</sup>

### Protocol 3: Synthetic Pathway Toward an OLED Intermediate

**Objective:** To outline a synthetic strategy for converting **3-Hydroxy-5-methylbenzonitrile** into a more complex, functionalized aromatic system suitable for incorporation into an OLED emitter.

#### Part A: Etherification and Bromination (Illustrative)

- **Protection/Functionalization:** React **3-Hydroxy-5-methylbenzonitrile** with a suitable alkylating agent (e.g., 1,4-dibromobutane) under basic conditions (e.g.,  $K_2CO_3$  in acetone) to form an ether linkage, leaving a terminal bromide.
- **Purification:** Purify the resulting ether-linked benzonitrile via column chromatography.
- **Aromatic Bromination:** Introduce a bromine atom onto the aromatic ring at a position ortho or para to the ether group using a selective brominating agent like N-Bromosuccinimide (NBS)

to prepare the molecule for cross-coupling.

#### Part B: Cross-Coupling (Conceptual)

- Suzuki Coupling: The brominated intermediate from Part A can be reacted with a boronic acid derivative of another aromatic system (e.g., a carbazole or triazine derivative) under palladium catalysis (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  with a base) to form a new C-C bond, extending the conjugated system.
- Workup and Purification: Following the reaction, a standard aqueous workup and purification by column chromatography would yield the final, more complex molecule. This molecule could then be further elaborated or tested for its photophysical properties.

This multi-step synthesis demonstrates how the initial simple building block can be strategically elaborated into a high-value material for advanced electronics applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Hydroxy-5-methylbenzonitrile | C8H7NO | CID 21949823 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. nbino.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-Hydroxy-5-methylbenzonitrile - CAS:95658-81-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. cenmed.com [cenmed.com]
- 8. 3-Hydroxy-5-Methylbenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 9. 3-Hydroxy-5-Methylbenzonitrile | Factory Price from China Manufacturer [nj-finechem.com]
- 10. [benchchem.com](#) [benchchem.com]
- 11. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxy-5-methylbenzonitrile as a building block for functional materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358150#3-hydroxy-5-methylbenzonitrile-as-a-building-block-for-functional-materials>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)